molecular formula C8H12N2O2 B14456923 Ethyl 3-(2-cyanoaziridin-1-yl)propanoate CAS No. 75984-75-7

Ethyl 3-(2-cyanoaziridin-1-yl)propanoate

Cat. No.: B14456923
CAS No.: 75984-75-7
M. Wt: 168.19 g/mol
InChI Key: RMGXMQYFBYUDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-cyanoaziridin-1-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a cyanoaziridine group, which is a three-membered ring containing nitrogen and a cyano group.

Preparation Methods

The synthesis of ethyl 3-(2-cyanoaziridin-1-yl)propanoate can be achieved through various methods. One common approach involves the reaction of ethyl acrylate with 2-cyanoaziridine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 3-(2-cyanoaziridin-1-yl)propanoate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(2-cyanoaziridin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-(2-cyanoaziridin-1-yl)propanoate exerts its effects involves the interaction of its functional groups with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and chemical processes .

Comparison with Similar Compounds

Ethyl 3-(2-cyanoaziridin-1-yl)propanoate can be compared with other esters such as ethyl acetate and ethyl propanoate. . Similar compounds include:

    Ethyl acetate: Commonly used as a solvent.

    Ethyl propanoate: Used in flavorings and fragrances.

    Ethyl 3-(furan-2-yl)propanoate: Used as a flavoring agent.

These comparisons highlight the unique structural features and applications of this compound.

Properties

CAS No.

75984-75-7

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 3-(2-cyanoaziridin-1-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)3-4-10-6-7(10)5-9/h7H,2-4,6H2,1H3

InChI Key

RMGXMQYFBYUDTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CC1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.